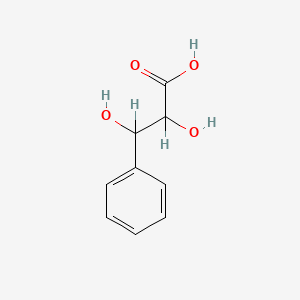
5-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbonitrile: is a heterocyclic compound that features both pyrazole and pyridine rings. The presence of a bromine atom and a nitrile group makes this compound particularly interesting for various chemical reactions and applications. It is often used as an intermediate in the synthesis of more complex molecules, especially in pharmaceutical and agrochemical industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-1H-pyrazole and 3-cyanopyridine.
Coupling Reaction: The key step involves a coupling reaction between 5-bromo-1H-pyrazole and 3-cyanopyridine under basic conditions. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Reaction Conditions: The reaction is usually carried out in the presence of a base like potassium carbonate, a palladium catalyst, and a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Cyclization Reactions: The presence of both pyrazole and pyridine rings allows for potential cyclization reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used.
Oxidized or Reduced Forms: Depending on the reaction conditions, oxidized or reduced forms of the compound can be obtained.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of coordination complexes.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its unique structure.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industry:
Agrochemicals: Utilized in the synthesis of agrochemical products.
Material Science:
Wirkmechanismus
The mechanism of action of 5-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbonitrile largely depends on its application. In pharmaceutical research, it may act as an inhibitor of specific enzymes or receptors. The bromine atom and nitrile group can interact with biological targets, leading to the inhibition of enzyme activity or receptor binding. The exact molecular targets and pathways involved would depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 5-(4-chloro-1H-pyrazol-1-yl)pyridine-3-carbonitrile
- 5-(4-fluoro-1H-pyrazol-1-yl)pyridine-3-carbonitrile
- 5-(4-methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile
Comparison:
- Uniqueness: The presence of a bromine atom in 5-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbonitrile makes it more reactive in nucleophilic substitution reactions compared to its chloro, fluoro, and methyl counterparts.
- Reactivity: Bromine is a better leaving group than chlorine or fluorine, making the compound more suitable for certain types of chemical reactions.
- Applications: While all these compounds can be used as intermediates in organic synthesis, the specific applications may vary based on their reactivity and the nature of the substituents.
Eigenschaften
CAS-Nummer |
2090914-99-9 |
|---|---|
Molekularformel |
C9H5BrN4 |
Molekulargewicht |
249.07 g/mol |
IUPAC-Name |
5-(4-bromopyrazol-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H5BrN4/c10-8-4-13-14(6-8)9-1-7(2-11)3-12-5-9/h1,3-6H |
InChI-Schlüssel |
RHRWAQAAFFGVGI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1N2C=C(C=N2)Br)C#N |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



